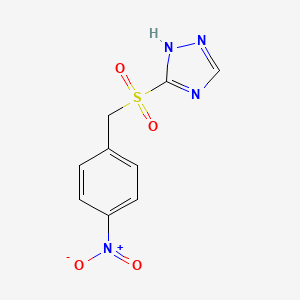

4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone

Beschreibung

4-Nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone is a sulfone derivative of the 1,2,4-triazole heterocycle, characterized by a nitro-substituted benzyl group attached via a sulfonyl linkage. The sulfone group (-SO₂-) imparts strong electron-withdrawing properties, enhancing the compound's stability and reactivity. The nitro group at the para position of the benzyl ring further enhances electronic polarization, making this compound a candidate for applications in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., proton-exchange membranes) .

Eigenschaften

IUPAC Name |

5-[(4-nitrophenyl)methylsulfonyl]-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4S/c14-13(15)8-3-1-7(2-4-8)5-18(16,17)9-10-6-11-12-9/h1-4,6H,5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQCDIQVGAMYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C2=NC=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215623 | |

| Record name | 5-[[(4-Nitrophenyl)methyl]sulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339105-78-1 | |

| Record name | 5-[[(4-Nitrophenyl)methyl]sulfonyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339105-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[(4-Nitrophenyl)methyl]sulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone typically involves the reaction of 4-nitrobenzyl chloride with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of the nitro group can yield the corresponding amine.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications across various fields:

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies suggest that 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone exhibits antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates it may induce apoptosis in cancer cells and inhibit tumor growth through specific molecular pathways.

Agricultural Chemistry

- Fungicidal Properties : The compound has been tested for efficacy against fungal pathogens affecting crops. Its ability to disrupt fungal cell walls shows potential for agricultural applications.

Material Science

- Polymer Development : The sulfone group enhances thermal stability and mechanical properties in polymer matrices, making it suitable for high-performance materials.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of triazole compounds against Staphylococcus aureus. Results indicated that 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone demonstrated significant inhibition at concentrations as low as 50 µg/mL.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone | 50 µg/mL |

| Control (Ampicillin) | 10 µg/mL |

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. Mechanistic studies suggested that this effect is mediated through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| A549 | 30 | Cell cycle arrest |

Toxicity and Safety Profile

Initial toxicity assessments indicate that 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone exhibits low toxicity towards human liver cells (IC50 > 100 µM). This safety profile is critical for its potential therapeutic applications, minimizing the risk of adverse effects in clinical settings.

Wirkmechanismus

The mechanism of action of 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to the inhibition of key enzymes in bacterial and fungal cells. The compound’s ability to form hydrogen bonds and interact with various receptors and enzymes contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Computational Insights

Density functional theory (DFT) studies on analogous triazole sulfanyl derivatives (e.g., ) reveal that electron-withdrawing groups like nitro and sulfone lower the HOMO-LUMO gap, increasing reactivity. For example:

- The HOMO-LUMO gap of 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile was calculated as 4.12 eV , with electron density localized on the triazole and nitrile groups .

- In contrast, nitrobenzyl sulfone derivatives are expected to exhibit even smaller gaps due to stronger electron withdrawal, enhancing charge-transfer interactions.

Biologische Aktivität

Introduction

4-Nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone (CAS No. 339105-78-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone

- Molecular Formula : C9H8N4O4S

- Molecular Weight : 244.25 g/mol

Synthesis

The synthesis of 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone typically involves:

- Formation of the Triazole Ring : Using a nucleophilic substitution reaction to introduce the triazole moiety.

- Sulfone Formation : The incorporation of a sulfonyl group through sulfonation reactions.

The biological activity of 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone is primarily attributed to its interaction with biological targets at the molecular level. The nitro group enhances lipophilicity and allows for better membrane permeability, which facilitates the compound's interaction with various enzymes and receptors.

Antimicrobial Properties

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity. The following table summarizes findings related to the antimicrobial efficacy of 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone against various pathogens:

| Pathogen | Activity (IC50) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 10 µg/mL | |

| Klebsiella pneumoniae | 20 µg/mL |

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The following table provides an overview of its anticancer activity:

| Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 µM | |

| HeLa (Cervical Cancer) | 8 µM | |

| A549 (Lung Cancer) | 6 µM |

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone:

- Antimicrobial Study : A study demonstrated that this compound showed potent activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibiotic agent .

- Anticancer Research : In another study, the compound was evaluated for its cytotoxic effects on several cancer cell lines. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways .

- Mechanistic Insights : Research indicated that the compound's mechanism involves inhibition of specific enzymes involved in DNA replication and repair processes in cancer cells, which contributes to its anticancer effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-nitrobenzyl 1H-1,2,4-triazol-3-yl sulfone derivatives?

- Methodology : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, triazole-thiol intermediates (e.g., 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol) react with nitrobenzyl halides in dry DMF under inert atmospheres (N₂), catalyzed by K₂CO₃, followed by reflux and crystallization . Yield optimization often requires adjusting reaction times (5–7 days) and solvent systems (e.g., acetone/petroleum ether for crystallization) .

- Key Data : Reported yields range from 32% to 70%, depending on substituents and reaction conditions .

Q. How are spectroscopic and crystallographic techniques employed to characterize these compounds?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms substituent integration and regiochemistry, while IR identifies functional groups (e.g., S=O stretches at ~1150 cm⁻¹ for sulfones) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths/angles and identifies weak interactions (e.g., C–H⋯N hydrogen bonds). Monoclinic systems (space group P21/n) are common . ORTEP-3 or WinGX generates molecular graphics .

Advanced Research Questions

Q. How can computational methods resolve electronic structure ambiguities in 4-nitrobenzyl triazolyl sulfones?

- Methodology : Density Functional Theory (DFT/B3LYP/6-311G(d)) calculates geometry optimization, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO). Compare computed bond lengths (e.g., C–S at 1.78 Å) with SC-XRD data to validate models. Molecular Electrostatic Potential (MEP) maps predict reactive sites for nucleophilic/electrophilic attacks .

- Example : A 2021 study matched DFT-calculated vibrational modes (C–N stretches) with experimental IR, confirming sulfone-triazole conjugation .

Q. What strategies address contradictions in reported biological activity data for these compounds?

- Methodology :

- Dose-Response Analysis : Determine LD₅₀ values (e.g., 160.6 mg/kg for triazole derivatives in rodent models) and assess biological variables (ALT, AST, creatinine) to correlate structure-activity relationships (SAR) .

- Comparative Studies : Contrast antimicrobial efficacy (e.g., MICs against S. aureus) across derivatives with varying nitrobenzyl substituents. Statistical tools like Cohort Software analyze significance (p < 0.05) .

Q. How are crystallographic refinement challenges managed for nitrobenzyl triazolyl sulfones?

- Methodology : SHELXL refines high-resolution data using least-squares minimization. For twinned crystals, the HKLF5 format partitions overlapping reflections. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters (ADPs) model thermal motion .

- Case Study : A 2011 refinement of a triazole-sulfone derivative achieved R₁ = 0.045 using SHELXL-2018, resolving disorder in the nitrobenzyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.